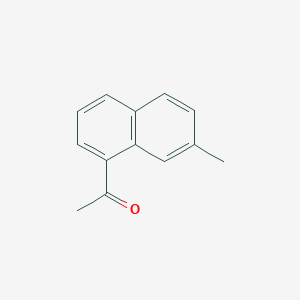

1-(7-methylnaphthalen-1-yl)ethan-1-one

Description

Propriétés

Formule moléculaire |

C13H12O |

|---|---|

Poids moléculaire |

184.23 g/mol |

Nom IUPAC |

1-(7-methylnaphthalen-1-yl)ethanone |

InChI |

InChI=1S/C13H12O/c1-9-6-7-11-4-3-5-12(10(2)14)13(11)8-9/h3-8H,1-2H3 |

Clé InChI |

MCHMETCDEDLRPJ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C=CC=C2C(=O)C)C=C1 |

Origine du produit |

United States |

Méthodes De Préparation

Regioselective Acetylation Mechanisms

The Friedel-Crafts acylation of methyl-substituted naphthalenes represents the most direct route to 1-(7-methylnaphthalen-1-yl)ethan-1-one. This electrophilic substitution reaction proceeds via activation of acetic anhydride or acetyl chloride by Lewis acids (e.g., AlCl₃), generating an acylium ion that attacks the electron-rich aromatic ring. The methyl group at the 7-position exerts both electronic and steric effects:

-

Electronic directing : The methyl group’s +I effect enhances electron density at adjacent positions (8 and 6), while deactivating meta positions.

-

Steric hindrance : Bulky substituents at the 7-position disfavor acetylation at neighboring positions (6 and 8), indirectly promoting reactivity at the 1-position.

Optimization of Reaction Conditions

Isomer distribution in Friedel-Crafts acetylation is highly solvent-dependent, as demonstrated in competitive experiments with 2-methylnaphthalene (Table 1):

| Solvent | Catalyst | Temperature | 1-Acetyl Isomer Yield | 6-Acetyl Isomer Yield | 8-Acetyl Isomer Yield |

|---|---|---|---|---|---|

| Chloroform | AlCl₃ | 20°C | 33% | 7.4% | 59% |

| Nitromethane | FeCl₃ | 0°C | 14% | 73% | 9% |

For 7-methylnaphthalene, analogous optimization would involve:

-

Catalyst screening : FeCl₃ in nitromethane enhances para-selectivity, potentially favoring 1-acetylation.

-

Low-temperature regimes : Reactions at −10°C to 0°C reduce kinetic side products.

-

Solvent polarity : Polar aprotic solvents (e.g., nitromethane) stabilize charged intermediates, improving regiocontrol.

Isolation and Purification Challenges

Crude reaction mixtures typically contain ≤5 structurally similar isomers, necessitating advanced separation techniques:

-

Preparative HPLC : Using CHIRAL ART Cellulose-SC columns resolves enantiomers of acetylated products.

-

Crystallization : Differential solubility in ethanol/water mixtures isolates the 1-acetyl isomer.

Directed C−H Activation Strategies

Transition Metal-Catalyzed Functionalization

Recent advances in C−H activation enable direct acetylation of pre-functionalized naphthalenes. A rhodium(III)-catalyzed annulation protocol (adapted from) achieves this via:

Limitations and Workarounds

-

Directing group removal : Post-acetylation elimination of pyridyl groups requires additional steps (e.g., hydrolysis).

-

Functional group tolerance : Ethers and halides deactivate catalysts, limiting substrate scope.

Multi-Step Synthesis via Haworth Cyclization

Ring Construction Methodology

The Haworth reaction builds the naphthalene core from benzene derivatives, allowing simultaneous introduction of methyl and acetyl groups:

Yield Optimization

Alternative Synthetic Routes

Cross-Coupling Approaches

Suzuki-Miyaura coupling between boronic esters and acetyl-substituted halonaphthalenes faces challenges:

-

Boronic ester stability : Acetyl groups promote protodeboronation under basic conditions.

-

Halide availability : 1-Bromo-7-methylnaphthalene requires custom synthesis via Sandmeyer reactions.

Biocatalytic Methods

Asymmetric ketoreductases (e.g., KRED-101) reduce 1-(7-methylnaphthalen-1-yl)ethanol to the acetyl derivative, though yields remain suboptimal (≤45%).

Analytical Characterization

Spectroscopic Data

Analyse Des Réactions Chimiques

Types of Reactions: 1-(7-methylnaphthalen-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

Oxidation: 7-Methyl-1-naphthoic acid.

Reduction: 1-(7-Methyl-1-naphthyl)ethanol.

Substitution: 1-(7-Bromo-1-naphthyl)ethanone.

Applications De Recherche Scientifique

Chemistry

- Reagent in Organic Synthesis : This compound serves as a starting material for synthesizing more complex organic molecules. It is utilized in various organic reactions, including oxidation and reduction processes.

-

Chemical Reactions :

- Oxidation : Can yield 7-Methyl-1-naphthoic acid using potassium permanganate.

- Reduction : Can produce 1-(7-Methyl-1-naphthyl)ethanol using sodium borohydride.

Biology

- Biological Activities : Research indicates potential antimicrobial and anticancer properties of this compound. Studies are ongoing to explore its mechanisms of action at the cellular level, particularly its interactions with enzymes or receptors that could modulate biological activities .

Medicine

- Pharmaceutical Intermediate : There is ongoing research into the use of 1-(7-methylnaphthalen-1-yl)ethan-1-one as a pharmaceutical intermediate. Its derivatives are being studied for their therapeutic potential against various diseases, including cancer .

Industry

- Production of Dyes and Fragrances : The compound is utilized in the manufacturing of specialty chemicals, including dyes and fragrances, due to its aromatic properties .

Table 1: Summary of Chemical Reactions

| Reaction Type | Product | Reagents Used |

|---|---|---|

| Oxidation | 7-Methyl-1-naphthoic acid | Potassium permanganate |

| Reduction | 1-(7-Methyl-1-naphthyl)ethanol | Sodium borohydride |

| Substitution | 1-(7-Bromo-1-naphthyl)ethanone | Bromine/Chlorination |

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of derivatives derived from this compound demonstrated that certain modifications enhanced cytotoxicity against cancer cell lines. The investigation utilized various analogs to assess structure-activity relationships, revealing promising candidates for further development .

Case Study 2: Synthesis Optimization

Recent research highlighted efficient multigram-scale synthesis methods for producing derivatives of this compound. The study optimized reaction conditions to achieve higher yields while minimizing byproducts, showcasing its potential for industrial applications .

Mécanisme D'action

The mechanism of action of 1-(7-methylnaphthalen-1-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved are subject to ongoing research and may vary depending on the context of use.

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Position and Reactivity : The position of substituents significantly influences reactivity. For instance, electron-withdrawing groups (e.g., Br in 1-(4-bromophenyl)ethan-1-one) enhance electrophilicity, facilitating nucleophilic additions , while methyl groups (as in the target compound) may sterically hinder certain reactions.

- Aromatic System Impact : Naphthalene-based ketones (e.g., this compound, 1-(4-hydroxynaphthalen-1-yl)ethan-1-one) exhibit extended conjugation, making them suitable for applications in materials science, such as polycyclic aromatic hydrocarbon (PAH) synthesis . Benzofuran or tetrazole-containing analogs demonstrate bioactivity, highlighting the role of heterocycles in medicinal chemistry .

Physicochemical Properties

- Melting Points : Derivatives like 1-(4-chloromethylphenyl)-2-(dimethylsulfanylidene)ethan-1-one exhibit melting points of 137.3–138.5°C, correlating with crystallinity influenced by substituent polarity .

- Molecular Weight and Solubility : Bulky substituents (e.g., pyren-2-yl) increase molecular weight (>230 g/mol) and reduce solubility in polar solvents, impacting their utility in solution-phase reactions .

Q & A

Q. What are the standard methods for synthesizing 1-(7-methylnaphthalen-1-yl)ethan-1-one, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves Friedel-Crafts acylation or modified Nencki methods. For example, naphthalene derivatives can be acetylated using glacial acetic acid in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under reflux conditions . Optimizing yield requires careful control of reaction time, temperature (typically 80–120°C), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography is critical to isolate the product from byproducts such as diacetylated derivatives.

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the aromatic proton environment and carbonyl group position. For instance, the ketone carbonyl (C=O) typically resonates at ~200–210 ppm in ¹³C NMR, while aromatic protons appear as multiplet signals in the 6.5–8.5 ppm range in ¹H NMR .

- HSQC/2D NMR : Correlates proton and carbon signals to resolve overlapping peaks in complex aromatic systems .

- IR Spectroscopy : Strong absorption bands at ~1680–1700 cm⁻¹ confirm the ketone functional group .

Q. What protocols are recommended for crystallizing this compound, and how does crystal structure analysis aid in understanding its conformation?

Single crystals can be grown via slow evaporation of a saturated solution in ethanol or acetone. X-ray diffraction (XRD) with SHELXL refinement (e.g., using Olex2 or SHELXTL software) resolves the molecular geometry, including bond angles, torsion angles, and packing interactions . For example, XRD analysis might reveal steric effects from the methyl group at the 7-position, influencing the planarity of the naphthalene ring .

Advanced Research Questions

Q. How can computational methods predict the reactivity and biological interactions of this compound?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model charge distribution and reaction pathways (e.g., ketone reduction or electrophilic substitution) .

- Molecular Docking : Screens potential biological targets (e.g., enzymes or receptors) using AutoDock Vina. The compound’s aromatic and ketone moieties may exhibit affinity for hydrophobic binding pockets or catalytic sites in proteins .

Q. What strategies resolve contradictions between experimental data (e.g., spectral anomalies or reaction outcomes)?

- Spectral Discrepancies : Use complementary techniques (e.g., mass spectrometry for molecular weight validation or HSQC to resolve NMR signal overlaps) .

- Unexpected Reaction Products : Re-evaluate reaction conditions (e.g., catalyst purity, moisture sensitivity) or employ kinetic studies to identify intermediate species .

- Crystallographic Refinement : Cross-validate XRD results with spectroscopic data to confirm structural assignments .

Q. What in vitro models are appropriate for evaluating biological activity, and how can structure-activity relationships (SAR) be established?

- Antimicrobial Assays : Use microdilution methods (e.g., MIC determination against E. coli or S. aureus) to assess efficacy. Compare activity against derivatives with varying substituents (e.g., halogenation at the naphthalene ring) .

- Cytotoxicity Studies : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects.

- SAR Development : Systematically modify functional groups (e.g., replacing the methyl group with halogens or methoxy groups) and correlate changes with bioactivity trends .

Q. How are toxicological profiles assessed for this compound in preclinical research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.